molecular formula C10H14FN3 B3049623 3-Fluoro-4-(piperazin-1-yl)aniline CAS No. 212694-67-2

3-Fluoro-4-(piperazin-1-yl)aniline

Cat. No.: B3049623
CAS No.: 212694-67-2
M. Wt: 195.24 g/mol
InChI Key: MMLYFTBNHMEFPQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(piperazin-1-yl)aniline: is an organic compound that features a fluorine atom at the third position and a piperazine ring attached to the fourth position of an aniline ring. This compound is of significant interest due to its potential applications in pharmaceuticals and agrochemicals. The presence of both the fluorine atom and the piperazine ring imparts unique chemical and biological properties to the molecule.

Mechanism of Action

Target of Action

3-Fluoro-4-(piperazin-1-yl)aniline is an organic intermediate that can be used in the agrochemical, pharmaceutical, and dyestuff field . It has been found to be a potent ligand for the D3 dopamine receptor , which plays a crucial role in the regulation of mood, reward, and addiction.

Mode of Action

The compound interacts with its target, the D3 dopamine receptor, by binding to it. This binding can inhibit or stimulate the receptor’s activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

The D3 dopamine receptor is part of the dopaminergic system, which includes the mesocorticolimbic dopamine (MCL-DA) system, also known as the reward system . When the compound binds to the D3 receptor, it can affect the normal operation of this system, leading to changes in dopamine signaling .

Result of Action

The binding of this compound to the D3 dopamine receptor can lead to changes in dopamine signaling. This can result in various molecular and cellular effects, depending on the specific context and environment. For example, in the context of the reward system, changes in dopamine signaling can affect mood and reward-related behaviors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular and tissue environment. For example, the compound’s reactivity with oxidizing agents can affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(piperazin-1-yl)aniline typically involves the following steps:

    Nucleophilic Aromatic Substitution: The starting material, 3-fluoroaniline, undergoes nucleophilic aromatic substitution with piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also enhances the reproducibility and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(piperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide, elevated temperatures.

Major Products:

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amines, reduced aniline derivatives.

    Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-Fluoro-4-(piperazin-1-yl)aniline is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of aniline derivatives. It serves as a model compound for understanding the interactions between fluorinated molecules and biological systems.

Medicine: The compound has potential applications in the development of new pharmaceuticals. Its piperazine moiety is commonly found in drugs that target the central nervous system, making it a candidate for the development of new therapeutic agents.

Industry: this compound is used in the production of agrochemicals and dyes. Its unique chemical properties make it suitable for the synthesis of compounds with enhanced stability and activity.

Comparison with Similar Compounds

    4-(Piperazin-1-yl)aniline: Lacks the fluorine atom, resulting in different chemical and biological properties.

    3-Chloro-4-(piperazin-1-yl)aniline: Contains a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    3-Fluoroaniline: Lacks the piperazine ring, leading to different applications and properties.

Uniqueness: 3-Fluoro-4-(piperazin-1-yl)aniline is unique due to the presence of both the fluorine atom and the piperazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-fluoro-4-piperazin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLYFTBNHMEFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441032
Record name 3-Fluoro-4-(piperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212694-67-2
Record name 3-Fluoro-4-(piperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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